Etacelasil

Description

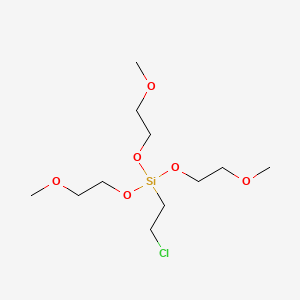

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethyl-tris(2-methoxyethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25ClO6Si/c1-13-5-8-16-19(11-4-12,17-9-6-14-2)18-10-7-15-3/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZWEMYSYKOWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO[Si](CCCl)(OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25ClO6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073494 | |

| Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-chloroethyl)-6-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37894-46-5 | |

| Record name | Etacelasil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37894-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etacelasil [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037894465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-chloroethyl)-6-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-chloroethyl)-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETACELASIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYC02T2WPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etacelasil: A Technical Guide to its Mechanism of Action in Enhancing Plant Resilience

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with in-depth, publicly available data specifically detailing the molecular signaling pathways of etacelasil in plants is limited. This guide synthesizes the established mechanisms of silicon (Si) action in plants, positing that this compound functions as a pro-agent, delivering silicic acid upon hydrolysis. The subsequent physiological and molecular responses are attributed to the action of this delivered silicon.

Executive Summary

This compound is a silicon-containing compound designed for agricultural application to enhance plant growth and resilience. Its core mechanism of action is predicated on the controlled release of monosilicic acid (H₄SiO₄), the only form of silicon that plants can absorb.[1] Upon application and subsequent hydrolysis, this compound provides a bioavailable source of silicon that is taken up by the plant's root system. This absorbed silicon is then transported throughout the plant, where it is deposited in various tissues, conferring a range of benefits. These benefits are primarily manifested as enhanced resistance to both biotic and abiotic stresses, stemming from the physical reinforcement of cell walls and the modulation of defense-related signaling pathways. This document provides a detailed overview of the downstream effects of silicon as delivered by this compound, including its uptake and transport, its role in stress mitigation, and the putative signaling pathways involved.

The Chemistry of Delivery: Hydrolysis of this compound

While specific kinetic data for the hydrolysis of this compound is not publicly available, the fundamental chemical reaction involves the cleavage of bonds within the this compound molecule by water, leading to the formation of monosilicic acid. This process is analogous to the hydrolysis of other silicon compounds, such as silicon tetrachloride (SiCl₄), which yields silicic acid. The rate of this hydrolysis is a critical factor in the efficacy of this compound as a silicon fertilizer, as it dictates the availability of silicic acid for plant uptake.

Silicon Uptake and Transport in Plants

The journey of silicon within the plant, following its release from this compound, is a multi-step process involving both passive and active transport mechanisms.

3.1 Root Uptake: Plants absorb silicon in the form of monosilicic acid through their roots.[1] This uptake can occur via two primary pathways:

-

Passive Transport: A baseline level of silicon uptake is driven by the transpiration stream, moving with water into the root.

-

Active Transport: In silicon-accumulating plants like rice, specific transporter proteins are involved, indicating an energy-dependent process. This active transport allows for a significantly higher accumulation of silicon than what would be possible through passive diffusion alone.[2]

3.2 Xylem Loading and Translocation: Once inside the root, silicic acid is loaded into the xylem, the plant's water-conducting tissue, for transport to the shoots. In high-accumulating species, this is an active, transporter-mediated process, whereas in low-accumulating species, it is believed to be primarily passive.[2] The concentration of silicon in the xylem sap can be substantially higher than in the external soil solution in accumulator species.[2]

3.3 Deposition: Upon reaching the leaves and stems via the transpiration stream, silicic acid is deposited in the form of amorphous silica (SiO₂·nH₂O) in and around the cell walls.[3] This deposition provides structural reinforcement to the plant tissues.

Experimental Protocols

4.1 Hydroponic Bioassay for Silicon Uptake

-

Objective: To quantify the uptake of silicon from a source like this compound.

-

Methodology:

-

Germinate and grow seedlings of a model plant (e.g., rice or cucumber) in a nutrient solution devoid of silicon.

-

After a set period of growth, transfer the seedlings to a fresh nutrient solution containing a known concentration of this compound.

-

Harvest plant tissues (roots and shoots separately) at various time points.

-

Analyze the silicon content in the dried plant material using methods such as inductively coupled plasma-optical emission spectrometry (ICP-OES).

-

The depletion of silicon from the nutrient solution can also be measured over time to calculate uptake rates.

-

4.2 Gene Expression Analysis via qRT-PCR

-

Objective: To investigate the effect of this compound-derived silicon on the expression of stress-responsive genes.

-

Methodology:

-

Treat plants with this compound and a control group without.

-

Expose both groups to a specific stress (e.g., drought, salinity, or a pathogen).

-

Harvest leaf tissue at different time points after stress induction.

-

Extract total RNA from the tissue samples.

-

Synthesize cDNA from the RNA.

-

Perform quantitative real-time PCR (qRT-PCR) using primers for target genes known to be involved in stress responses (e.g., antioxidant enzymes, pathogenesis-related proteins).

-

Analyze the relative gene expression levels, normalizing to a housekeeping gene.

-

Core Mechanisms of Action: How Silicon from this compound Enhances Plant Resilience

The beneficial effects of silicon, delivered by this compound, are multifaceted and can be broadly categorized into structural reinforcement and the modulation of plant defense responses.

5.1 Structural Reinforcement and Abiotic Stress Tolerance

The deposition of silica in the cell walls, epidermis, and vascular tissues enhances the mechanical strength and rigidity of plant tissues.[3] This physical barrier contributes significantly to mitigating a range of abiotic stresses:

-

Drought and Salinity Stress: The silica layer on the leaf surface can reduce water loss through transpiration.[3] It can also limit the uptake of toxic salts.[3]

-

Heavy Metal Toxicity: Silicon can help detoxify heavy metals by sequestering them in the plant tissues, thereby reducing their harmful effects.[3][4]

-

Heat Stress: Silica deposits can reflect sunlight, which helps in reducing the heat load on the leaves and mitigating heat stress.[3]

5.2 Biotic Stress Resistance

The hardened plant tissues resulting from silica deposition present a formidable physical barrier to attacking herbivores and pathogens.

-

Herbivory: The increased hardness and abrasiveness of the leaves deter feeding by insects.[3]

-

Fungal Pathogens: The silica layer impedes the penetration of fungal hyphae into the plant cells.[4]

5.3 Modulation of Plant Defense Signaling

Beyond its structural role, silicon is also implicated in the biochemical defense responses of plants. Soluble silicon can interact with components of stress signaling pathways, leading to the production of phenols and phytoalexins, which have antimicrobial properties.[5] Silicon application has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidases, which help in scavenging reactive oxygen species (ROS) generated during stress conditions.[6][7]

Quantitative Data

Specific quantitative data for this compound is not available in the reviewed literature. The following table provides a template for the types of quantitative data that would be relevant for evaluating the efficacy of a silicon-providing compound.

| Parameter | Control Plant | This compound-Treated Plant | % Change | Reference (Hypothetical) |

| Growth | ||||

| Shoot Biomass (g) | ||||

| Root Biomass (g) | ||||

| Physiology | ||||

| Stomatal Conductance (mmol m⁻² s⁻¹) | ||||

| Photosynthetic Rate (µmol CO₂ m⁻² s⁻¹) | ||||

| Biochemistry | ||||

| Superoxide Dismutase Activity (U/mg protein) | ||||

| Proline Content (µg/g FW) | ||||

| Gene Expression | ||||

| Relative Expression of PR-1 | ||||

| Relative Expression of SOD |

Visualizing the Mechanism of Action

Diagram 1: this compound Hydrolysis and Silicic Acid Uptake

Caption: Hydrolysis of this compound in the soil releases monosilicic acid for plant uptake.

Diagram 2: Silicon Transport and Deposition Workflow

Caption: Workflow of silicon from root uptake to deposition and enhanced plant resistance.

Diagram 3: Signaling for Enhanced Defense

References

- 1. Signaling in Plants - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chemical application improves stress resilience in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]

- 4. Signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silicon: A Powerful Aid for Medicinal and Aromatic Plants against Abiotic and Biotic Stresses for Sustainable Agriculture [mdpi.com]

- 6. archive.sciendo.com [archive.sciendo.com]

- 7. researchgate.net [researchgate.net]

Etacelasil: A Technical Whitepaper on its Synthesis and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etacelasil is an organosilicon compound recognized for its function as a plant growth regulator. Its primary mechanism of action is the release of ethylene, a key phytohormone involved in numerous physiological processes in plants, including fruit ripening, senescence, and abscission. While the chemical identity and general function of this compound are established, detailed public-domain information regarding its initial discovery, specific synthesis protocols, and comprehensive quantitative performance data is limited. This document aims to provide an in-depth guide based on available scientific knowledge, including a probable synthesis route, its role in the ethylene signaling pathway, and a framework for its experimental evaluation.

Discovery and Synthesis of this compound

Information regarding the specific discovery of this compound, including the researchers and organization responsible for its initial development, is not extensively documented in publicly accessible scientific literature. It is known by several synonyms, including Alsol and the code CGA 13586.

Probable Synthesis Pathway

A detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, based on the principles of organosilicon chemistry, a likely synthetic route involves the reaction of a chlorosilane precursor with an appropriate alcohol. The most probable method for synthesizing this compound, (2-chloroethyl)tris(2-methoxyethoxy)silane, would be the alcoholysis of (2-chloroethyl)trichlorosilane with 2-methoxyethanol.

Reaction:

Cl₃SiCH₂CH₂Cl + 3 CH₃OCH₂CH₂OH → (CH₃OCH₂CH₂O)₃SiCH₂CH₂Cl + 3 HCl

This reaction would typically be carried out in the presence of a tertiary amine base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The product would then be isolated and purified using standard techniques such as distillation under reduced pressure.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | 2-chloroethyl-tris(2-methoxyethoxy)silane |

| CAS Number | 37894-46-5 |

| Molecular Formula | C₁₁H₂₅ClO₆Si |

| Molecular Weight | 316.85 g/mol |

| Appearance | Likely a liquid (based on related compounds) |

| Boiling Point | 316.3 °C at 760 mmHg |

| Density | 1.072 g/cm³ |

| Water Solubility | 0.08 M |

Mechanism of Action: The Ethylene Signaling Pathway

This compound functions by releasing ethylene, which then interacts with the plant's ethylene signaling pathway. This pathway is a well-characterized cascade that regulates a wide array of developmental and stress responses.

In the absence of ethylene, the ethylene receptors (such as ETR1 and ERS1), located in the endoplasmic reticulum membrane, activate the CTR1 protein kinase. CTR1, in turn, phosphorylates and inactivates the downstream signaling component EIN2. This prevents the signal from propagating further, and the transcription factors responsible for ethylene responses (like EIN3) are targeted for degradation.

When ethylene is present (released from this compound), it binds to the ethylene receptors, inactivating them. This inactivation leads to the deactivation of CTR1. As a result, EIN2 is no longer phosphorylated and becomes active. The C-terminal portion of EIN2 is cleaved and translocates to the nucleus, where it stabilizes the EIN3 transcription factor. EIN3 then activates the transcription of ethylene-responsive genes, leading to the physiological effects associated with ethylene.

Caption: The ethylene signaling pathway in plants.

Experimental Protocols

Detailed experimental protocols for the application and analysis of this compound are not widely published. However, a general workflow for evaluating the efficacy of an ethylene-releasing compound like this compound can be outlined.

General Experimental Workflow for Efficacy Testing

Caption: A generalized workflow for evaluating this compound's efficacy.

Measurement of Ethylene Release

A key experiment would be to quantify the release of ethylene from this compound under various conditions (e.g., different pH, temperature, and humidity). This is typically done using gas chromatography (GC).

-

An aqueous solution of this compound is prepared.

-

The solution is placed in a sealed vial with a known headspace volume.

-

The vials are incubated under controlled temperature.

-

At specific time intervals, a sample of the headspace gas is withdrawn using a gas-tight syringe.

-

The gas sample is injected into a GC equipped with a suitable column (e.g., alumina) and a flame ionization detector (FID) to quantify the ethylene concentration.

-

The rate of ethylene release can then be calculated.

Quantitative Data

Table 2: Ethylene Release Kinetics of this compound (Hypothetical Data)

| Time (hours) | Ethylene Concentration in Headspace (ppm) |

| 1 | Data Unavailable |

| 6 | Data Unavailable |

| 12 | Data Unavailable |

| 24 | Data Unavailable |

| 48 | Data Unavailable |

Table 3: Efficacy of this compound on Olive Fruit Thinning (Hypothetical Data)

| This compound Concentration (ppm) | Fruit Set Reduction (%) | Final Fruit Diameter (mm) |

| 0 (Control) | Data Unavailable | Data Unavailable |

| 100 | Data Unavailable | Data Unavailable |

| 250 | Data Unavailable | Data Unavailable |

| 500 | Data Unavailable | Data Unavailable |

Conclusion

This compound is an ethylene-releasing agent with applications in plant growth regulation. Its mechanism of action is tied to the well-understood ethylene signaling pathway in plants. While its chemical nature is known, there is a notable lack of publicly available, in-depth technical data regarding its discovery, specific synthesis protocols, and quantitative performance. The information that is available suggests a synthesis route common for organosilicon compounds. Further research and publication of data would be necessary to provide a more complete technical guide for the scientific community. It is possible that such detailed information is proprietary and resides within the developing company's internal documentation.

Etacelasil: A Technical Guide to its Chemical Properties, Structure, and Ethylene Release Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etacelasil (2-chloroethyl-tris(2-methoxyethoxy)silane) is an organosilicon compound recognized for its role as a plant growth regulator. Its primary mechanism of action involves the controlled release of ethylene, a key phytohormone, through a hydrolysis-driven process. This document provides a comprehensive technical overview of the chemical and physical properties of this compound, its molecular structure, and detailed experimental protocols for its synthesis and the analysis of its ethylene-releasing capabilities. Furthermore, it elucidates the downstream ethylene signaling pathway in plants, visualized through a detailed diagram.

Chemical Structure and Properties

This compound is characterized by a central silicon atom bonded to a 2-chloroethyl group and three 2-methoxyethoxy groups. This structure is fundamental to its stability and its mechanism of ethylene release.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-chloroethyl-tris(2-methoxyethoxy)silane | [1] |

| Synonyms | Alsol, CGA 13586 | [1] |

| CAS Number | 37894-46-5 | [1] |

| Molecular Formula | C₁₁H₂₅ClO₆Si | [1] |

| Molecular Weight | 316.85 g/mol | [1] |

| Appearance | Colorless to Almost colorless clear liquid | Inferred from related compounds |

| Density | 1.072 g/cm³ | Inferred from related compounds |

| Boiling Point | 316.3 °C at 760 mmHg | Inferred from related compounds |

| Flash Point | 121 °C | Inferred from related compounds |

| Water Solubility | 0.08 M | Inferred from related compounds |

| Refractive Index | 1.434 | Inferred from related compounds |

| Topological Polar Surface Area | 55.4 Ų | [1] |

| Complexity | 172 | Inferred from related compounds |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy (-OCH₃) and ethoxy (-OCH₂CH₂O-) protons. The 2-chloroethyl group (-CH₂CH₂Cl) would exhibit two triplets.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks corresponding to the different carbon environments in the 2-methoxyethoxy and 2-chloroethyl groups.

-

Mass Spectrometry: The mass spectrum of this compound would likely show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns would include the loss of the 2-chloroethyl group and the 2-methoxyethoxy groups. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key indicator for identification.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong Si-O-C stretching vibrations. C-H stretching and bending vibrations from the alkyl chains would also be prominent.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound based on the reaction of a chlorosilane precursor with an alcohol.[2][3]

Objective: To synthesize 2-chloroethyl-tris(2-methoxyethoxy)silane (this compound) from 2-chloroethyltrichlorosilane and 2-methoxyethanol.

Materials:

-

2-chloroethyltrichlorosilane

-

2-methoxyethanol

-

Anhydrous toluene (or other inert solvent)

-

Triethylamine (or other HCl scavenger)

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, round-bottom flasks, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

-

In the flask, dissolve 2-chloroethyltrichlorosilane in anhydrous toluene under a nitrogen atmosphere.

-

In a separate flask, prepare a solution of 3 molar equivalents of 2-methoxyethanol and 3 molar equivalents of triethylamine in anhydrous toluene.

-

Slowly add the 2-methoxyethanol/triethylamine solution to the stirred solution of 2-chloroethyltrichlorosilane via the dropping funnel at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature. The triethylamine hydrochloride precipitate will form.

-

Filter the mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water to remove any remaining salt.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Workflow Diagram:

References

In-Depth Technical Guide to Etacelasil (CAS No. 37894-46-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etacelasil (CAS No. 37894-46-5), an organosilicon compound, is recognized for its role as a plant growth regulator. Its primary mechanism of action involves the controlled release of ethylene, a key phytohormone that governs a wide array of physiological processes in plants. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its application in agriculture. A detailed exploration of the ethylene signaling pathway, which is activated by the ethylene released from this compound, is also presented. While specific quantitative data on this compound's hydrolysis kinetics and ethylene release rates are not extensively available in publicly accessible literature, this guide synthesizes the existing knowledge to provide a thorough understanding of its function and application.

Chemical and Physical Properties

This compound is chemically known as 6-(2-chloroethyl)-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 37894-46-5 |

| Molecular Formula | C11H25ClO6Si |

| Molecular Weight | 316.85 g/mol |

| IUPAC Name | 2-chloroethyl-tris(2-methoxyethoxy)silane |

| Synonyms | Alsol, CGA 13586 |

| Appearance | Liquid (at room temperature) |

Mechanism of Action: Ethylene Release via Hydrolysis

The primary function of this compound as a plant growth regulator stems from its ability to release ethylene gas upon hydrolysis. The presence of water initiates a chemical breakdown of the this compound molecule, yielding ethylene and other byproducts.

This controlled release of ethylene allows for the targeted manipulation of various plant developmental processes. The rate of ethylene release is influenced by environmental factors such as moisture and pH.

Caption: Hydrolysis of this compound to release ethylene.

The Ethylene Signaling Pathway in Plants

The ethylene released from this compound initiates a well-defined signaling cascade within plant cells. This pathway ultimately leads to changes in gene expression and the physiological responses associated with ethylene. In the absence of ethylene, its receptors, located on the endoplasmic reticulum, activate a protein kinase called CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1). CTR1, in turn, represses a downstream protein called EIN2 (ETHYLENE INSENSITIVE 2).

When ethylene is present, it binds to the receptors, inactivating them. This inactivation of the receptors leads to the deactivation of CTR1. With CTR1 inactive, the repression on EIN2 is lifted. EIN2 is then cleaved, and a fragment of it translocates to the nucleus. In the nucleus, this EIN2 fragment stabilizes transcription factors such as EIN3 (ETHYLENE INSENSITIVE 3) and EILs (EIN3-like proteins). These stabilized transcription factors then regulate the expression of a host of ethylene-responsive genes, leading to the observed physiological effects.

Caption: The canonical ethylene signaling pathway in plants.

Applications in Agriculture and Research

This compound's ability to induce ethylene-related responses has led to its use in various agricultural applications to manipulate plant growth and development.

Fruit Ripening

Ethylene is a key hormone in the ripening of climacteric fruits such as bananas, tomatoes, and avocados. While specific protocols for this compound are not widely published, the principle involves applying an this compound solution to mature, unripe fruits to initiate and synchronize the ripening process.

Fruit Abscission

In mechanical harvesting, reducing the force required to remove fruits from the plant is crucial. Ethylene promotes the formation of an abscission layer at the base of the fruit stem. Research has shown that this compound, under the name Alsol, is effective in reducing the fruit removal force in olives, potentially more so than other ethylene-releasing compounds like ethephon.[1]

Induction of Flowering

In some plant species, such as pineapples, ethylene can induce flowering. While direct experimental protocols for this compound in this application are scarce, the analogous use of acetylene gas (generated from calcium carbide) to force pineapple flowering illustrates the potential for ethylene-releasing compounds to control flowering time.

Experimental Protocols and Methodologies

Caption: General experimental workflow for this compound studies.

Protocol Considerations:

-

Concentration: The optimal concentration of this compound will vary depending on the plant species, the developmental stage, and the desired outcome. Pilot studies are essential to determine the effective concentration range.

-

Application Method: Application can be via spraying, dipping, or injection, depending on the plant material and experimental setup.

-

Control Groups: Appropriate control groups (e.g., untreated, water-treated) are crucial for interpreting the results.

-

Environmental Conditions: Temperature and humidity can affect the rate of hydrolysis and ethylene release, and should be carefully controlled and monitored.

Quantitative Analysis of this compound and Its Residues

The analysis of this compound residues in plant tissues is important for regulatory purposes and for understanding its uptake and metabolism. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-suited for the sensitive and selective quantification of pesticide residues in complex matrices like plant material.

General Analytical Method:

-

Extraction: Homogenized plant material is extracted with an organic solvent (e.g., acetonitrile).

-

Cleanup: The extract is purified using techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.

-

Analysis: The cleaned extract is analyzed by LC-MS/MS.

Conclusion

This compound is a valuable tool in plant science research and agriculture due to its function as an ethylene-releasing agent. Its ability to initiate ethylene-dependent physiological processes offers a means to control fruit ripening, abscission, and flowering. While a detailed quantitative understanding of its hydrolysis and ethylene release kinetics is an area requiring further public research, the well-established knowledge of the ethylene signaling pathway provides a solid framework for understanding its mode of action. Future research should focus on establishing standardized protocols and generating quantitative data to optimize the application of this compound for various agricultural purposes.

References

Alsol (Etacelasil) as an Ethylene-Releasing Plant Growth Regulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alsol, with the active ingredient etacelasil, is a plant growth regulator whose mechanism of action is predicated on its decomposition to release ethylene gas. Ethylene is a potent, naturally occurring plant hormone that influences a wide array of physiological and developmental processes. Understanding the downstream effects of ethylene is paramount to comprehending the activity of Alsol. This technical guide provides an in-depth overview of the core principles of ethylene's action in plants, including its signaling pathway, quantifiable effects on plant growth, and standardized experimental protocols for its application and study. The information presented herein is essential for researchers and professionals engaged in the development and application of ethylene-releasing compounds in agriculture and plant science.

Mechanism of Action: Ethylene Release

Alsol (this compound) functions as a plant growth regulator by undergoing chemical decomposition within the plant tissues, which results in the release of ethylene. This mode of action is analogous to other well-known ethylene-releasing compounds, such as ethephon. Once released, ethylene, a gaseous hormone, diffuses through the plant tissues and elicits a variety of physiological responses.

The release of ethylene from this compound is a hydrolytic process that is influenced by pH. As the pH within the plant's cellular compartments rises above 4.0, the this compound molecule becomes unstable and breaks down, yielding ethylene, silicate, and other byproducts. This controlled release allows for the targeted application and subsequent action of ethylene in specific plant tissues.

The Ethylene Signaling Pathway

The perception and transduction of the ethylene signal within plant cells is a well-characterized pathway that leads to a cascade of downstream responses. The key components of this pathway have been elucidated through extensive genetic and molecular studies, primarily in the model organism Arabidopsis thaliana.

In the absence of ethylene, the ethylene receptors, located in the membrane of the endoplasmic reticulum, actively suppress the ethylene signaling pathway. These receptors activate a protein kinase, CTR1, which in turn represses the downstream signaling component EIN2.

Upon the release of ethylene from Alsol, the gas binds to the ethylene receptors. This binding event inactivates the receptors, leading to the deactivation of CTR1. The suppression of EIN2 is consequently lifted, allowing its C-terminal end to be cleaved and translocated to the nucleus. Inside the nucleus, the EIN2 C-terminus activates a cascade of transcription factors, primarily EIN3 and EIL1. These transcription factors then bind to the promoters of ethylene-responsive genes, initiating the various physiological changes associated with ethylene.

Quantitative Effects of Ethylene on Plant Growth

The application of ethylene-releasing compounds like Alsol can have a wide range of quantifiable effects on plant growth and development. These effects are often dose-dependent and can vary significantly between plant species and developmental stages. The following table summarizes some of the key quantitative effects of ethylene documented in scientific literature.

| Plant Species | Parameter Measured | Ethylene Concentration/Application Rate | Observed Effect |

| Arabidopsis thaliana | Hypocotyl Elongation | 1 µL/L | Inhibition of elongation by ~70% |

| Arabidopsis thaliana | Root Elongation | 0.1 µL/L | Inhibition of elongation by ~50% |

| Tomato (Solanum lycopersicum) | Fruit Ripening | 100 ppm ethephon spray | Acceleration of ripening by 5-7 days |

| Cucumber (Cucumis sativus) | Female Flower Production | 250 ppm ethephon spray | Increase in the number of female flowers by up to 40% |

| Wheat (Triticum aestivum) | Plant Height | 0.5 L/ha ethephon | Reduction in plant height by 10-15 cm to prevent lodging |

| Cotton (Gossypium hirsutum) | Boll Dehiscence | 1.0 kg/ha ethephon | Promotion of uniform boll opening for mechanical harvesting |

Experimental Protocols

To study the effects of ethylene-releasing compounds such as Alsol, standardized experimental protocols are crucial for obtaining reproducible and comparable results. Below are outlines of common experimental workflows.

Seedling Triple Response Assay

This classic assay is used to screen for ethylene-insensitive or constitutively responsive mutants and to quantify the effect of ethylene on seedling growth.

Methodology:

-

Seed Sterilization: Seeds are surface-sterilized to prevent microbial contamination. A common method involves washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite solution with a surfactant (e.g., Tween-20), and then rinsing three to five times with sterile distilled water.

-

Plating: Sterilized seeds are plated on a sterile growth medium, such as Murashige and Skoog (MS) medium solidified with agar, in petri dishes.

-

Stratification: To synchronize germination, plated seeds are often cold-treated (stratified) at 4°C in the dark for 2 to 4 days.

-

Germination Induction: Germination is induced by exposing the plates to light for 4 to 6 hours.

-

Ethylene Treatment: The plates are then placed in airtight containers or chambers, and a known concentration of ethylene gas is injected. For ethylene-releasing compounds like Alsol, it would be incorporated into the growth medium at various concentrations. The containers are then sealed and incubated in complete darkness for approximately 3 days.

-

Measurement: After the incubation period, seedlings are removed, and the "triple response" is quantified by measuring the length of the hypocotyl and primary root, and the angle of the apical hook.

-

Data Analysis: The measurements are statistically analyzed and compared to control seedlings grown in an ethylene-free environment.

Fruit Ripening Assay

This protocol is used to assess the effect of ethylene on the ripening process of climacteric fruits.

Methodology:

-

Fruit Selection: Mature, unripe fruits of a uniform size and developmental stage are selected.

-

Treatment Application: A solution of the ethylene-releasing compound (e.g., Alsol) is prepared at the desired concentration. The fruits are then either dipped in the solution for a set period or sprayed until runoff. Control fruits are treated with a solution lacking the active ingredient.

-

Incubation: The treated and control fruits are stored under controlled environmental conditions (temperature, humidity).

-

Data Collection: At regular intervals (e.g., daily), a subset of fruits from each treatment group is assessed for various ripening parameters. These can include:

-

Color: Measured using a chromameter.

-

Firmness: Measured with a penetrometer.

-

Total Soluble Solids (TSS): Measured with a refractometer.

-

Titratable Acidity (TA): Determined by titration with a standard base.

-

Ethylene Production: Measured by gas chromatography of the headspace in a sealed container holding the fruit.

-

-

Data Analysis: The collected data is plotted over time to compare the ripening progression between treated and control fruits.

Conclusion

Alsol, as an this compound-based plant growth regulator, exerts its effects through the controlled release of ethylene. A thorough understanding of the ethylene signaling pathway and its downstream physiological consequences is therefore critical for the effective and predictable application of this product. The quantitative data and experimental protocols provided in this guide offer a foundational framework for researchers and professionals to further investigate and optimize the use of Alsol and other ethylene-releasing compounds in various agricultural and scientific contexts. It is imperative to conduct species- and cultivar-specific trials to determine the optimal application rates and timings to achieve the desired plant growth responses.

In-Depth Technical Guide: The Biological Activity of Imazamethabenz-methyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazamethabenz-methyl, an active herbicidal ingredient, belongs to the imidazolinone chemical family. It is a selective, post-emergence herbicide effective against a variety of grass and broadleaf weeds in cereal crops.[1][2] This technical guide provides a comprehensive overview of the biological activity of imazamethabenz-methyl, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Physicochemical Properties

Imazamethabenz-methyl is a mixture of meta and para isomers.[3] Key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C16H20N2O3 | [3][4] |

| Molecular Weight | 288.34 g/mol | [4] |

| CAS Number | 81405-85-8 | [3] |

| Appearance | Off-white powder | [3] |

| Melting Point | 143 - 151 °C | [4] |

Biological Activity and Mechanism of Action

The primary biological activity of imazamethabenz-methyl is its herbicidal effect, which is achieved through the inhibition of a key enzyme in the biosynthesis of branched-chain amino acids in plants.

Mechanism of Action

Imazamethabenz-methyl is a systemic herbicide, absorbed through both the roots and leaves of the plant.[3][5] Its mode of action is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[3][5][6] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[6]

The inhibition of AHAS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death. The selectivity of imazamethabenz-methyl is attributed to the differential rates of metabolic de-esterification to the active parent acid in the target weed species versus the crop species.[2]

Quantitative Data

Herbicidal Efficacy

Imazamethabenz-methyl is effective for the control of several economically important weed species in wheat, barley, and rye.[1]

| Target Weed Species | Efficacy Level | Reference |

| Avena spp. (Wild oats) | Control | [1] |

| Apera spica-venti | Control | [1] |

| Poa trivialis | Control | [1] |

| Raphanus raphanistrum | Control | [1] |

| Brassica spp. | Control | [1] |

| Alopecurus myosuroides | Suppression | [1] |

| Galium aparine | Suppression | [1] |

| Polygonum convolvulus | Suppression | [1] |

| Fagopyrum tartaricum | Suppression | [1] |

Toxicological Data

| Test | Species | Value | Reference |

| Acute Oral LD50 | Rat | >5000 mg/kg | [2] |

Experimental Protocols

Determination of Imazamethabenz-methyl and its Acid Metabolite Residues in Soil

This protocol outlines the extraction and quantification of imazamethabenz-methyl and its primary metabolite from soil samples.

5.1.1 Principle

Residues of imazamethabenz-methyl and its acid metabolite ( CL 263 ,840) are extracted from soil using acidic methanol followed by aqueous sodium hydroxide. The combined extracts are cleaned up using a C-18 reverse phase cartridge and an SCX cartridge. Quantification is performed by high-performance liquid chromatography (HPLC) with a UV detector.[7]

5.1.2 Reagents

-

Methanol (HPLC grade)

-

Deionized water

-

Methylene chloride

-

0.05N Sodium hydroxide

-

pH 3.5 Phosphate Buffer

-

6N Hydrochloric Acid

-

5% Sodium Hydroxide

-

5% Hydrochloric Acid

-

50% Methanol in water

-

Imazamethabenz-methyl and CL 263 ,840 analytical standards

5.1.3 Extraction Procedure

-

Weigh a representative soil sample into a centrifuge bottle.

-

Add acidic methanol and shake for a specified duration.

-

Centrifuge the sample and decant the supernatant.

-

Resuspend the soil pellet in 0.05N sodium hydroxide and shake.

-

Centrifuge and combine the supernatant with the previous extract.

-

Evaporate the methanol from the combined extracts.

5.1.4 Cleanup Procedure

-

Condition a C-18 solid-phase extraction (SPE) cartridge with methanol followed by deionized water.

-

Load the extract onto the C-18 cartridge.

-

Wash the cartridge with deionized water.

-

Elute the analytes with an appropriate solvent.

-

Further purify the eluate using an SCX SPE cartridge.

-

Elute the residues from the SCX cartridge and partition with methylene chloride.

-

Evaporate the methylene chloride and reconstitute the residue in a known volume of water for HPLC analysis.

5.1.5 HPLC Analysis

-

Instrument: HPLC system with a UV detector

-

Column: C-18 reverse-phase column

-

Mobile Phase: A suitable gradient of water and an organic solvent (e.g., acetonitrile or methanol)

-

Detector Wavelength: 240 nm

-

Quantification: Compare the peak heights of the analytes in the sample to those of external standards.

Conclusion

Imazamethabenz-methyl is a potent and selective herbicide that targets a fundamental metabolic pathway in susceptible plant species. Its efficacy is well-documented, and established analytical methods allow for the monitoring of its environmental fate. This guide provides core technical information for professionals engaged in research and development in the fields of agriculture and environmental science.

References

- 1. researchgate.net [researchgate.net]

- 2. Imazamethabenz | CAS#:81405-85-8 | Chemsrc [chemsrc.com]

- 3. Imazamethabenz-methyl (Ref: AC 222293) [sitem.herts.ac.uk]

- 4. para-Imazamethabenz methyl | C16H20N2O3 | CID 54744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Imazamethabenz (Ref: AC 263840) [sitem.herts.ac.uk]

- 6. cymitquimica.com [cymitquimica.com]

- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

Preliminary Studies on the Effects of Soluble Silicon on Crop Performance: A Technical Guide

Authored for: Researchers, Scientists, and Agricultural Development Professionals

October 30, 2025

Abstract

This technical guide provides an in-depth analysis of the preliminary research on the effects of soluble silicon, a likely active component of products such as Etacelasil, on various agricultural crops. The application of soluble silicon, primarily in the form of orthosilicic acid or its salts, has been demonstrated to enhance crop yield, improve nutritional quality, and increase tolerance to both biotic and abiotic stresses. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for replication and further research, and visualizes the underlying molecular signaling pathways. The information is intended to serve as a comprehensive resource for professionals engaged in the research and development of novel agricultural inputs.

Quantitative Data on Crop Responses to Soluble Silicon Application

The application of soluble silicon has shown significant positive effects on the yield and quality of various crops. The following tables summarize the quantitative outcomes from several key studies.

Table 1: Effect of Soluble Silicon on Tomato (Solanum lycopersicum) Yield and Quality

| Treatment | Plant Height Increase (%) | Stem Diameter Increase (%) | Single Fruit Weight Increase (%) | Yield Increase (%) | Reference |

| 45 kg ha⁻¹ Na₂SiO₃ (Sodium Silicate) | 11.34 | 53.57 | 62.12 | 33.81 | [1] |

| 2.5 mM Silicate (under water stress) | - | - | - | - | [2][3] |

Note: The study by Shi et al. (2016) focused on physiological responses to water stress rather than yield components.

Table 2: Effect of Foliar Silicic Acid Application on Soybean (Glycine max) Yield and Nutrient Uptake

| Variety | Treatment | Seed Yield (kg ha⁻¹) | Haulm Yield (kg ha⁻¹) | Husk Yield (kg ha⁻¹) | Si Uptake by Seed (kg ha⁻¹) | Si Uptake by Haulm (kg ha⁻¹) | Reference |

| MAUS-2 | 2 mL L⁻¹ Silicic Acid (3 sprays) | 4157.14 | 5101.59 | 1109.52 | 6.55 | 35.47 | [4] |

| KBS-23 | 4 mL L⁻¹ Silicic Acid (2 sprays) | 2769.44 | 3569.44 | 775.00 | 4.60 | 23.36 | [4] |

Table 3: Effect of Calcium Silicate on Soybean (Glycine max) Yield

| Treatment | Yield Increase (%) (Gyeongsan Field) | Yield Increase (%) (Gunwi Field) | Reference |

| T1 (Calcium Silicate - Rate 1) | 11.0 | 14.2 | [5] |

| T2 (Calcium Silicate - Rate 2) | 22.8 | 25.6 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of research findings. The following protocols are based on published studies demonstrating the effects of soluble silicon on crops.

Protocol for Evaluating the Effect of Soluble Silicon on Tomato Yield and Quality in a Pot Experiment

-

Objective: To determine the impact of sodium silicate application on the growth, yield, and nutritional quality of greenhouse-grown tomatoes.

-

Materials:

-

Tomato seeds (e.g., variety 'Zhongza No. 9').

-

Pots (e.g., 10 L capacity) filled with a suitable soil mix.

-

Sodium Silicate (Na₂SiO₃).

-

Standard NPK fertilizer.

-

Greenhouse facilities with controlled environment.

-

Equipment for measuring plant growth parameters (height, stem diameter).

-

Laboratory equipment for analyzing nutrient content, lycopene, and vitamin C.

-

-

Methodology:

-

Plant Cultivation: Sow tomato seeds and transplant seedlings into pots at the three-leaf stage. Maintain standard greenhouse conditions.

-

Treatment Application:

-

Control Group: Apply standard NPK fertilizer according to recommended rates.

-

Silicon Group: In addition to the standard NPK fertilizer, apply Na₂SiO₃ to the soil at a rate equivalent to 45 kg ha⁻¹. This should be mixed into the soil at the time of transplanting.[1]

-

-

Data Collection:

-

Growth Parameters: Measure plant height and stem diameter at regular intervals throughout the growing season.

-

Yield: At harvest, record the total number and weight of fruits per plant to calculate single fruit weight and total yield.

-

Nutrient Analysis: Collect shoot and fruit samples, dry them, and analyze for N, P, K, and Si concentrations.

-

Quality Analysis: Analyze fresh fruit samples for lycopene and vitamin C content using established spectrophotometric or chromatographic methods.[1]

-

-

Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significant differences between the control and silicon-treated groups.

-

Protocol for Assessing the Effect of Foliar Silicic Acid on Soybean Performance

-

Objective: To evaluate the influence of foliar-applied silicic acid on the yield, quality, and nutrient uptake of different soybean varieties.

-

Materials:

-

Soybean seeds of different varieties (e.g., long-duration 'MAUS-2' and short-duration 'KBS-23').

-

Field plots with appropriate soil preparation.

-

Silicic acid solution (e.g., 0.8% Si).

-

Recommended dose of fertilizers for soybean.

-

Knapsack sprayer for foliar application.

-

Equipment for harvesting and processing plant samples.

-

Laboratory facilities for nutrient analysis.

-

-

Methodology:

-

Experimental Design: Establish a randomized block design with multiple replications for each treatment and soybean variety.

-

Crop Management: Sow soybean seeds and apply the recommended dose of fertilizers and other standard agronomic practices.

-

Treatment Application:

-

Control Group: Receive only the recommended dose of fertilizer.

-

Treatment Groups: Apply foliar sprays of silicic acid at different concentrations (e.g., 2 mL L⁻¹ and 4 mL L⁻¹) and frequencies (e.g., two or three sprays at key growth stages such as flowering and pod development).[4]

-

-

Data Collection:

-

Yield Components: At maturity, harvest the plants from each plot and separate them into seeds, haulm, and husks. Record the dry weight of each component to determine yield.[4]

-

Quality Parameters: Analyze seed samples for protein and oil content.

-

Nutrient Uptake: Determine the concentration of N, P, K, Ca, Mg, S, and Si in the seed, haulm, and husk samples. Calculate total nutrient uptake based on yield data.[4]

-

-

Statistical Analysis: Analyze the data using ANOVA to assess the effects of variety, silicon concentration, and their interaction on the measured parameters.

-

Protocol for Evaluating Silicon-Mediated Drought Stress Tolerance in Tomato

-

Objective: To investigate the role of silicon in mitigating the effects of water stress on tomato seedlings.

-

Materials:

-

Tomato seedlings.

-

Hydroponic culture system or pots with a suitable growing medium.

-

Polyethylene glycol (PEG-6000) to induce water stress.

-

Soluble silicate source (e.g., 2.5 mM silicate).[2]

-

Equipment for measuring physiological parameters (photosynthesis, transpiration, leaf water potential).

-

Laboratory supplies for analyzing oxidative stress markers (H₂O₂, MDA) and antioxidant enzyme activities (SOD, CAT).[1][2][3]

-

-

Methodology:

-

Plant Growth: Grow tomato seedlings under controlled conditions.

-

Treatment Groups:

-

Control: Normal watering/hydroponic solution.

-

Drought Stress: Induce water stress by adding 10% (w/v) PEG-6000 to the hydroponic solution or by withholding water in pot culture.[2]

-

Silicon + Drought Stress: Apply soluble silicate (2.5 mM) to the nutrient solution or as a drench prior to and during the drought stress period.[2]

-

-

Data Collection (after a set stress period, e.g., 7 days):

-

Growth: Measure plant dry matter accumulation.[2]

-

Photosynthesis and Water Status: Measure net photosynthetic rate, transpiration rate, and leaf water potential.[2]

-

Root Hydraulic Conductance: Measure the rate of water uptake by the roots.[2]

-

Oxidative Stress Markers: Analyze leaf and root tissues for hydrogen peroxide (H₂O₂) and malondialdehyde (MDA) concentrations.[1][3]

-

Antioxidant Enzymes: Assay the activities of superoxide dismutase (SOD) and catalase (CAT) in plant tissues.[1]

-

-

Statistical Analysis: Compare the means of the different treatment groups using ANOVA to determine the significance of silicon's effect on drought tolerance.

-

Signaling Pathways and Mechanisms of Action

Soluble silicon enhances plant resilience to stress through a combination of physical and biochemical mechanisms. A key aspect of its biochemical action is the modulation of plant hormone signaling pathways, particularly those involving Jasmonic Acid (JA) and Abscisic Acid (ABA), which are central to stress responses.[6][7]

Silicon-Mediated Jasmonic Acid (JA) Signaling

The JA signaling pathway is crucial for defense against insect herbivores and certain pathogens. Silicon has been shown to prime or modulate this pathway, leading to a more robust defense response.

Silicon-Mediated Abscisic Acid (ABA) Signaling

ABA is a key hormone in regulating responses to abiotic stresses, particularly drought, by controlling stomatal closure and inducing stress-responsive gene expression. Silicon application can influence ABA levels and signaling, thereby improving water use efficiency and stress tolerance.[6][8]

References

- 1. Silicon application improves tomato yield and nutritional quality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Silicon Enhances Water Stress Tolerance by Improving Root Hydraulic Conductance in Solanum lycopersicum L. [frontiersin.org]

- 3. Silicon Enhances Water Stress Tolerance by Improving Root Hydraulic Conductance in Solanum lycopersicum L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of Foliar Silicic Acid Application on Soybean (Glycine max L.) Varieties Grown across Two Distinct Rainfall Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluating the Effectiveness of Calcium Silicate in Enhancing Soybean Growth and Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Physiological and Molecular Mechanisms of Silicon Action in Salt Stress Amelioration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Silicon Regulates Potential Genes Involved in Major Physiological Processes in Plants to Combat Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-depth Analysis of Etacelasil Degradation in Soil Unattainable Due to Lack of Publicly Available Data

A comprehensive investigation into the degradation of the plant growth regulator etacelasil in soil, including its byproducts, degradation pathways, and the analytical methods for its study, could not be completed. Extensive searches of publicly available scientific literature, technical reports, and regulatory databases yielded no specific data on the environmental fate of this compound in terrestrial environments.

While general information regarding the chemical identity and intended use of this compound as an ethylene-releasing agent is accessible, detailed studies outlining its behavior and transformation in soil are conspicuously absent from the public domain. This prevents the creation of an in-depth technical guide as requested.

This compound, also known by its developmental code CGA 13586, is an organosilicon compound designed to influence plant growth processes. However, its registration status, particularly its non-approval for use in the European Union, may contribute to the limited availability of public-facing environmental risk assessments.

The core requirements for a technical guide, including quantitative data on degradation rates (e.g., half-life or DT50 values), detailed experimental protocols for soil metabolism studies, and the identification of major and minor degradation byproducts, remain unfulfilled due to the data gap. Consequently, the visualization of degradation pathways and experimental workflows using Graphviz, as specified in the request, is not feasible.

General principles of pesticide degradation in soil involve a combination of abiotic processes, such as hydrolysis and photolysis, and biotic processes, primarily microbial degradation. The rate and pathway of degradation are influenced by a multitude of factors including soil type, organic matter content, pH, moisture, and temperature. Standard analytical techniques for pesticide residue analysis in soil, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often preceded by extraction methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), would likely be employed for this compound. However, without specific studies, the application of these general principles and methods to this compound remains speculative.

It is probable that detailed studies on the environmental fate of this compound were conducted by the manufacturer for regulatory submission purposes. However, these proprietary studies are often not publicly disclosed in their entirety. Summaries of such data, which might typically be found in regulatory assessment reports from agencies like the U.S. Environmental Protection Agency (EPA) or the European Food Safety Authority (EFSA), were not found through extensive searches.

Toxicological Profile of a Novel Active Ingredient: A Methodological Guide for Non-Target Organism Assessment

Disclaimer: As of October 2025, publicly available scientific literature and toxicological databases contain no specific data for a compound named "Etacelasil." The following guide, therefore, provides a comprehensive, in-depth technical framework on the methodologies and data presentation required to establish the toxicological profile of a new chemical entity, such as this compound, in non-target organisms. This guide is intended for researchers, scientists, and drug development professionals to illustrate the necessary ecotoxicological assessments.

Introduction to Ecotoxicological Risk Assessment

The introduction of any new chemical into the environment necessitates a thorough evaluation of its potential impact on non-target organisms.[1][2][3][4] These are species that are not the intended target of the chemical's action but may be exposed to it through various environmental pathways.[1][2][3] Ecotoxicological studies are designed to identify potential hazards to wildlife and ecosystems by determining the concentrations at which a substance may cause adverse effects.[4][5] This process is crucial for regulatory approval and for establishing environmental safety guidelines. The assessment typically involves a tiered approach, starting with base-level acute toxicity tests and progressing to more complex chronic and sub-lethal studies if initial results indicate a potential for risk.

Key Toxicological Endpoints and Data Presentation

Quantitative data from ecotoxicological studies are summarized using standardized endpoints to allow for comparison and risk assessment. The primary endpoints include:

-

LC50 (Median Lethal Concentration): The concentration of a substance in an environmental medium (e.g., water) that is lethal to 50% of a test population over a specified period.[6]

-

LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a test population when administered directly (e.g., orally or via contact).[7]

-

EC50 (Median Effective Concentration): The concentration of a substance that causes a defined effect in 50% of a test population (e.g., immobilization in Daphnia or growth inhibition in algae).[6]

-

NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed in the exposed population compared to a control group.[6]

-

LOEC (Lowest Observed Effect Concentration): The lowest tested concentration of a substance at which a statistically significant adverse effect is observed.[6]

The following tables illustrate how toxicological data for a hypothetical substance like "this compound" would be presented.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Species | Trophic Level | Test Duration | Endpoint | Value (mg/L) |

| Rainbow Trout (Oncorhynchus mykiss) | Fish | 96 hours | LC50 | 15.2 |

| Water Flea (Daphnia magna) | Invertebrate | 48 hours | EC50 (Immobilization) | 8.5 |

| Green Algae (Pseudokirchneriella subcapitata) | Plant | 72 hours | EC50 (Growth Rate) | 2.1 |

Table 2: Chronic Toxicity of this compound to Aquatic Organisms

| Species | Trophic Level | Test Duration | Endpoint | Value (mg/L) |

| Fathead Minnow (Pimephales promelas) | Fish | 28 days | NOEC (Growth) | 1.8 |

| Water Flea (Daphnia magna) | Invertebrate | 21 days | NOEC (Reproduction) | 0.9 |

Table 3: Toxicity of this compound to Terrestrial Non-Target Organisms

| Organism Group | Species | Exposure Route | Endpoint | Value |

| Pollinators | Honey Bee (Apis mellifera) | Acute Contact | LD50 | 5.3 µ g/bee |

| Honey Bee (Apis mellifera) | Acute Oral | LD50 | 2.1 µ g/bee | |

| Soil Organisms | Earthworm (Eisenia fetida) | Acute | LC50 | > 1000 mg/kg soil |

| Earthworm (Eisenia fetida) | Chronic | NOEC (Reproduction) | 150 mg/kg soil | |

| Birds | Bobwhite Quail (Colinus virginianus) | Acute Oral | LD50 | 850 mg/kg bw |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of toxicological data. The following sections describe standard protocols for key non-target organism testing.

Aquatic Organism Toxicity Testing

Acute Fish Toxicity Test (Following OECD Guideline 203)

-

Test Species: Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Methodology: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours.[6] Mortalities and sub-lethal effects are recorded at 24, 48, 72, and 96 hours. Water quality parameters (pH, temperature, dissolved oxygen) are monitored throughout the test.

-

Endpoint: The LC50 is calculated at the end of the 96-hour exposure period.

Daphnia magna Acute Immobilisation Test (Following OECD Guideline 202)

-

Test Species: Daphnia magna.

-

Methodology: Young daphnids (less than 24 hours old) are exposed to the test substance in a static system for 48 hours.[6] The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Endpoint: The EC50 for immobilization is determined at 48 hours.[6]

Algal Growth Inhibition Test (Following OECD Guideline 201)

-

Test Species: Pseudokirchneriella subcapitata or other green algae.

-

Methodology: Exponentially growing cultures of algae are exposed to the test substance for 72 to 96 hours.[6] Algal growth is measured over time using cell counts or a surrogate parameter like fluorescence.

-

Endpoint: The EC50 based on the inhibition of growth rate is calculated.

Terrestrial Organism Toxicity Testing

Honey Bee Acute Toxicity Test (Following OECD Guidelines 213 & 214)

-

Test Species: Honey Bee (Apis mellifera).

-

Methodology:

-

Acute Contact Toxicity (OECD 214): Bees are anaesthetized, and a precise volume of the test substance in a suitable solvent is applied topically to the dorsal thorax.

-

Acute Oral Toxicity (OECD 213): Bees are starved and then individually fed a known dose of the test substance in a sucrose solution.

-

-

Procedure: For both routes, bees are observed for mortality and behavioral abnormalities for at least 48 hours.[8]

-

Endpoint: The LD50 is calculated at 24 and 48 hours. Pesticides are often classified based on their LD50 values (e.g., highly toxic: < 2 µ g/bee ).[7][9]

Earthworm Acute Toxicity Test (Following OECD Guideline 207)

-

Test Species: Eisenia fetida.

-

Methodology: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate. The test duration is 14 days, with mortality assessed at day 7 and day 14.

-

Endpoint: The LC50 is determined. Sub-lethal effects, such as changes in weight and behavior, are also noted.

Visualization of Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes in toxicology. The following are examples created using the DOT language.

Experimental Workflow for Aquatic Ecotoxicity Testing

Caption: General experimental workflow for determining acute aquatic toxicity.

Hypothetical Adverse Outcome Pathway (AOP)

This diagram illustrates a simplified, hypothetical Adverse Outcome Pathway (AOP), a conceptual framework that links a molecular initiating event to an adverse outcome at a biological level of organization relevant to risk assessment.

References

- 1. Frontiers | Toxicological Evaluation of Acetylsalicylic Acid in Non-Target Organisms: Chronic Exposure on Mytilus galloprovincialis (Lamarck, 1819) [frontiersin.org]

- 2. Toxicological Evaluation of Acetylsalicylic Acid in Non-Target Organisms: Chronic Exposure on Mytilus galloprovincialis (Lamarck, 1819) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect-Based Tools for Monitoring and Predicting the Ecotoxicological Effects of Chemicals in the Aquatic Environment [mdpi.com]

- 5. Assessing the ecotoxicological effects of pesticides on non-target plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. Pesticide toxicity to bees - Wikipedia [en.wikipedia.org]

- 8. Publishers Panel [zootechnical.com]

- 9. extension.oregonstate.edu [extension.oregonstate.edu]

Methodological & Application

Application Notes and Protocols for Studying Ethylene Signaling Pathways Using Etacelasil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etacelasil is a plant growth regulator that functions as an ethylene-releasing agent. Its application provides a method for inducing ethylene-dependent responses in plants, making it a useful tool for studying ethylene signaling pathways. Upon hydrolysis in plant tissues, this compound decomposes to release ethylene gas, which then activates the ethylene signaling cascade. This allows researchers to investigate the downstream molecular events, gene expression changes, and phenotypic outcomes associated with ethylene signaling in a controlled manner.

These application notes provide a comprehensive overview of the use of this compound as a tool to investigate the ethylene signaling pathway in plants. The provided protocols and diagrams are intended to guide researchers in designing and conducting experiments to elucidate the intricate mechanisms of ethylene perception and signal transduction.

Mechanism of Action: Ethylene Release

This compound's utility in studying ethylene signaling stems from its controlled release of ethylene gas. The molecule, 2-chloroethyltris(2-methoxyethoxy)silane, undergoes hydrolysis in the presence of moisture within plant tissues. This chemical breakdown liberates ethylene, which then diffuses and binds to ethylene receptors, initiating the signaling cascade.

The Ethylene Signaling Pathway

The ethylene signaling pathway is a well-characterized cascade that regulates a wide range of developmental processes and stress responses in plants. Understanding this pathway is crucial for interpreting the effects of this compound application.

In the Absence of Ethylene:

In the absence of ethylene, the ethylene receptors, located in the endoplasmic reticulum (ER) membrane, are active. These receptors, such as ETR1 (ETHYLENE RESPONSE 1), activate a Raf-like kinase called CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1). CTR1, in turn, phosphorylates and inactivates a key positive regulator of the pathway, EIN2 (ETHYLENE INSENSITIVE 2), which is also localized to the ER membrane. This prevents the downstream signaling cascade from proceeding. In the nucleus, the transcription factors EIN3 (ETHYLENE INSENSITIVE 3) and EILs (EIN3-LIKE proteins) are targeted for degradation by F-box proteins EBF1/2 (EIN3-BINDING F-BOX 1/2).

In the Presence of Ethylene:

When ethylene is present, it binds to the copper cofactor within the ethylene receptors, leading to their inactivation. This inactivation of the receptors prevents the activation of CTR1. Consequently, EIN2 is no longer phosphorylated and is cleaved. The C-terminal fragment of EIN2 (EIN2-CEND) is released from the ER and translocates to the nucleus. Inside the nucleus, EIN2-CEND inhibits the activity of the EBF1/2 F-box proteins, leading to the stabilization and accumulation of the EIN3/EIL transcription factors. These stabilized transcription factors then bind to the promoters of ethylene-responsive genes, activating their transcription and leading to various ethylene-dependent physiological responses.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Seedling Hypocotyl Length in Arabidopsis thaliana

| This compound Concentration (µM) | Average Hypocotyl Length (mm) | Standard Deviation |

| 0 (Control) | 10.2 | 1.5 |

| 1 | 8.5 | 1.2 |

| 5 | 6.1 | 0.9 |

| 10 | 4.3 | 0.7 |

| 50 | 2.8 | 0.5 |

Table 2: Relative Gene Expression of Ethylene-Responsive Genes in Response to this compound Treatment

| Gene Name | Fold Change (vs. Control) after 6h Treatment | Standard Error |

| ERF1 | 15.2 | 2.1 |

| PDF1.2 | 25.8 | 3.5 |

| EIN3 | 1.2 (post-transcriptional regulation) | 0.3 |

| CTR1 | 0.9 | 0.2 |

Experimental Protocols

The following are generalized protocols that can be adapted for using this compound to study ethylene signaling in the model plant Arabidopsis thaliana.

Protocol 1: Triple Response Assay in Arabidopsis Seedlings

The "triple response" is a classic ethylene-induced phenotype in dark-grown seedlings, characterized by inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and exaggeration of the apical hook.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) agar plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile water

-

DMSO (vehicle control)

-

Growth chambers or light-tight boxes

Procedure:

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis seeds using your standard lab protocol (e.g., 70% ethanol followed by bleach and sterile water washes).

-

Resuspend seeds in sterile 0.1% agar.

-

Prepare MS agar plates containing different final concentrations of this compound (e.g., 0, 1, 5, 10, 50 µM). Ensure the final concentration of the solvent (DMSO) is consistent across all plates, including the control.

-

Pipette the sterilized seeds onto the surface of the MS plates.

-

-

Stratification and Germination:

-

Seal the plates and stratify the seeds at 4°C in the dark for 2-4 days to synchronize germination.

-

After stratification, expose the plates to light for 4-6 hours to induce germination.

-

-

Induction of Triple Response:

-

Wrap the plates in aluminum foil or place them in a light-tight box to ensure complete darkness.

-

Incubate the plates at 22-24°C for 3-5 days.

-

-

Data Collection and Analysis:

-

After the incubation period, carefully remove the seedlings from the agar.

-

Measure the length of the hypocotyl and root using a ruler or image analysis software (e.g., ImageJ).

-

Observe and score the degree of hypocotyl swelling and apical hook exaggeration.

-

Calculate the average and standard deviation for each treatment and plot the dose-response curve.

-

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol details how to analyze the expression of ethylene-responsive genes following this compound treatment.

Materials:

-

Arabidopsis thaliana seedlings (e.g., 7-10 days old, grown on MS plates)

-

Liquid MS medium

-

This compound stock solution

-

DMSO (vehicle control)

-

Liquid nitrogen

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers for target and reference genes (e.g., ACTIN2)

Procedure:

-

Seedling Growth and Treatment:

-

Grow Arabidopsis seedlings on standard MS agar plates under long-day conditions (16h light/8h dark) at 22°C.

-

Prepare liquid MS medium containing the desired final concentration of this compound and a vehicle control.

-

Carefully transfer seedlings into the liquid medium.

-

Incubate for the desired treatment time (e.g., 1, 3, 6, 12 hours).

-

-

Tissue Harvest and RNA Extraction:

-

After treatment, quickly blot the seedlings dry and flash-freeze them in liquid nitrogen.

-

Extract total RNA from the frozen tissue using a commercial RNA extraction kit, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis and qRT-PCR:

-

Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up the qRT-PCR reactions using a suitable qPCR master mix, cDNA template, and gene-specific primers.

-

Perform the qRT-PCR in a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of a stable reference gene.

-

Present the data as fold change relative to the control treatment.

-

Concluding Remarks